N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro, ethyl, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the nitration of a benzene derivative followed by sulfonation and subsequent substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and sulfonation, and organic solvents such as dichloromethane for the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various functionalized benzene derivatives.
Scientific Research Applications
N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt biological pathways and lead to various effects, such as antimicrobial activity. The nitro and trifluoromethyl groups can also contribute to the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares the trifluoromethyl and sulfonamide groups but lacks the nitro and ethyl groups.
4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
847278-25-5 |
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Molecular Formula |
C15H13F3N2O4S |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-ethyl-2-nitro-N-phenyl-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H13F3N2O4S/c1-2-19(12-6-4-3-5-7-12)25(23,24)14-9-8-11(15(16,17)18)10-13(14)20(21)22/h3-10H,2H2,1H3 |
InChI Key |
IXJREKWBTYSQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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